

# Application Notes and Protocols for [Ala2]-Met-enkephalin (DADLE) Administration

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## Compound of Interest

Compound Name: *Enkephalin-met, ala(2)-*

CAS No.: 61370-87-4

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## Introduction

[Ala2]-Met-enkephalin, also known as [D-Ala<sup>2</sup>, D-Leu<sup>5</sup>]-enkephalin (DADLE), is a synthetic analog of the endogenous opioid peptide methionine-enkephalin. It is a potent and well-established agonist for the delta-opioid receptor ( $\delta$ -opioid receptor), while also exhibiting some affinity for the mu-opioid receptor ( $\mu$ -opioid receptor)[1][2]. Due to its greater resistance to enzymatic degradation compared to endogenous enkephalins, DADLE serves as a valuable research tool in neuroscience and pharmacology[3][4]. It is widely utilized to investigate the roles of the delta-opioid system in various physiological and pathological processes, including pain perception, neuroprotection, emotional responses, and addiction[1][2]. This document provides detailed application notes and experimental protocols for the administration of DADLE in both in vitro and in vivo research settings.

## Pharmacological Profile

DADLE's primary mechanism of action involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs)[2]. This activation initiates a cascade of

intracellular signaling events, leading to its diverse physiological effects[2].

### Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of DADLE from various studies. These values can vary depending on the experimental system, tissue preparation, and assay conditions.

Table 1: Binding Affinity (K<sub>i</sub>) of DADLE for Opioid Receptors

Receptor Type	Radioligand	Tissue/Cell Line	K <sub>i</sub> (nM)	Reference
δ-Opioid	[ <sup>3</sup> H]DADLE	Bovine adrenal medullary membranes	2.9	[5]
δ-Opioid	[ <sup>3</sup> H]DADLE	NG108-15 cell membranes	1.2 - 1.3	[5]
μ-Opioid	[ <sup>3</sup> H]Naloxone	Rat brain membranes	1-4 (IC <sub>50</sub> )	[6]

Note: K<sub>i</sub> represents the inhibition constant, indicating the concentration of DADLE required to occupy 50% of the receptors in a radioligand binding assay. A lower K<sub>i</sub> value signifies higher binding affinity.

Table 2: Functional Potency (EC<sub>50</sub>/IC<sub>50</sub>) of DADLE

Assay Type	Measured Effect	Cell Line/System	EC50/IC50 (nM)	Reference
GTPyS Binding Assay	G-protein activation	CHO- $\delta$ -OR cells	4.5 - 32 (EC50)	[5]
Adenylyl Cyclase Inhibition	Reduction of cAMP	Cell lines expressing opioid receptors	Varies	[2]
Contractile Force Recovery	Cardioprotection	Rat Engineered Heart Tissue	~100 (effective concentration)	[7]

Note: EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a specific biological response by 50%.[8][9][10][11]

Table 3: In Vivo Dosages and Observed Effects of DADLE

Dosage	Route of Administration	Animal Model	Key Findings	Reference
16 mg/kg	Intraperitoneal (i.p.)	Mice	Promoted motor function recovery after spinal cord injury.	[1]
5-10 µg	Microinjection into brain	Rat	Produced profound, long-lasting analgesia.	[3]
0.01-1 µg	Intracerebroventricular (i.c.v.)	Lactating Mice/Rats	Inhibited suckling-induced oxytocin release.	[12][13]
1, 10, 100 µg/kg	Subcutaneous (s.c.)	Rats	Impaired the acquisition of ethanol preference.	[14]

## Experimental Protocols

### Drug Preparation

a. Reconstitution: DADLE is typically supplied as a lyophilized powder and should be reconstituted in a sterile solvent.

- For in vivo applications: Sterile saline (0.9% NaCl) is a common and appropriate solvent[1].
- For in vitro applications: Dimethyl sulfoxide (DMSO) can be used as an initial solvent, followed by dilution in the appropriate buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is low and does not cause vehicle-specific effects[1].

b. Storage:

- Store the lyophilized powder and reconstituted stock solutions at -20°C or -80°C as recommended by the manufacturer[15].

- To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into single-use volumes[1][15].

## In Vitro Experimental Protocols

a. Radioligand Binding Assay This assay is used to determine the binding affinity of DADLE to opioid receptors.

- Membrane Preparation:
  - Dissect and homogenize the brain tissue of interest (e.g., rat or mouse cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[2].
  - Centrifuge the homogenate at a low speed to remove nuclei and cellular debris[2].
  - Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors[2].
  - Resuspend the membrane pellet in the assay buffer.
- Binding Assay:
  - In a multi-well plate, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [<sup>3</sup>H]-naloxone), and varying concentrations of unlabeled DADLE[2].
  - Incubate the mixture at a controlled temperature for a specific duration to allow binding to reach equilibrium[2].
  - Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand[2].
  - Wash the filters with ice-cold buffer to remove unbound radioligand.
  - Measure the radioactivity on the filters using a liquid scintillation counter[2].
  - Analyze the data to calculate the  $K_i$  value for DADLE[2].

b. GTPyS Binding Assay This functional assay measures the activation of G-proteins following DADLE binding to its receptor.

- Membrane Preparation:
  - Harvest cells that stably express the opioid receptor of interest (e.g., CHO- $\delta$ -OR cells)[2].
  - Prepare cell membranes as described in the radioligand binding assay protocol[2].
- GTPyS Binding Assay:
  - In a 96-well plate, add an assay buffer containing MgCl<sub>2</sub>, NaCl, and GDP[2].
  - Add varying concentrations of DADLE[2].
  - Add [<sup>35</sup>S]GTPyS, a non-hydrolyzable GTP analog[2].
  - Initiate the reaction by adding the membrane preparation[2].
  - For determining basal binding, omit DADLE. For non-specific binding, include a high concentration of unlabeled GTPyS[2].
  - Incubate at a controlled temperature (e.g., 30°C) for a specific duration[2].
  - Terminate the assay and filter as described for the radioligand binding assay[2].
  - Count the radioactivity on the filters[2].
  - Analyze the data by plotting the percentage of maximal stimulation against the logarithm of the DADLE concentration to determine the EC50 value[2].

## In Vivo Experimental Protocols

Important Considerations:

- All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research[1].

- The choice of animal strain can influence the experimental outcome. C57BL/6 mice are commonly used in neuroscience and pharmacology studies[1].
- Dose-response studies are highly recommended for any new experimental paradigm to determine the optimal dosage[1].

a. Routes of Administration:

- Intraperitoneal (i.p.) Injection:
  - Procedure: Gently restrain the mouse and inject the DADLE solution into the lower quadrant of the abdomen, being careful to avoid the midline to prevent injury to the bladder or cecum[1].
- Intravenous (i.v.) Injection:
  - Procedure: This is typically performed via the tail vein. Proper restraint and warming of the tail to dilate the veins are often necessary[1].
- Subcutaneous (s.c.) Injection:
  - Procedure: The injection is administered into the loose skin, often between the shoulder blades[1].
- Intracerebroventricular (i.c.v.) Injection:
  - Procedure: This is a surgical procedure that requires stereotaxic instrumentation to accurately target a cerebral ventricle. It is used to bypass the blood-brain barrier and directly study the central effects of DADLE[1].

b. Assessment of Effects:

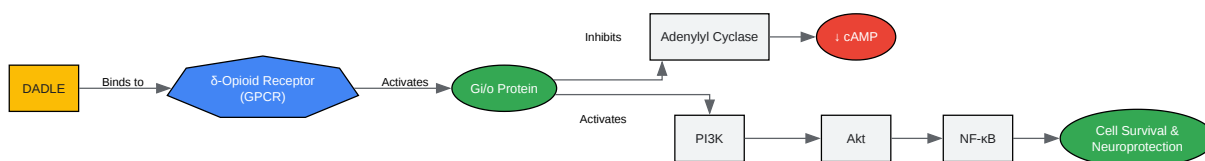
The methods for assessing the effects of DADLE will depend on the research question. Common assessments include:

- Analgesia:
  - Hot Plate Test: Measures the latency of the animal to react to a heated surface.

- Tail-Flick Test: Measures the time it takes for the animal to move its tail away from a heat source.
- Von Frey Filaments: Used to assess mechanical allodynia.
- Neuroprotection:
  - Behavioral tests to assess motor and cognitive function following an induced injury (e.g., spinal cord injury, stroke).
  - Histological analysis of brain or spinal cord tissue to quantify neuronal damage or survival.
- Emotional Responses:
  - Elevated plus maze and open field tests to assess anxiety-like behavior.
  - Forced swim test and tail suspension test to evaluate depressive-like behavior.

## Visualizations

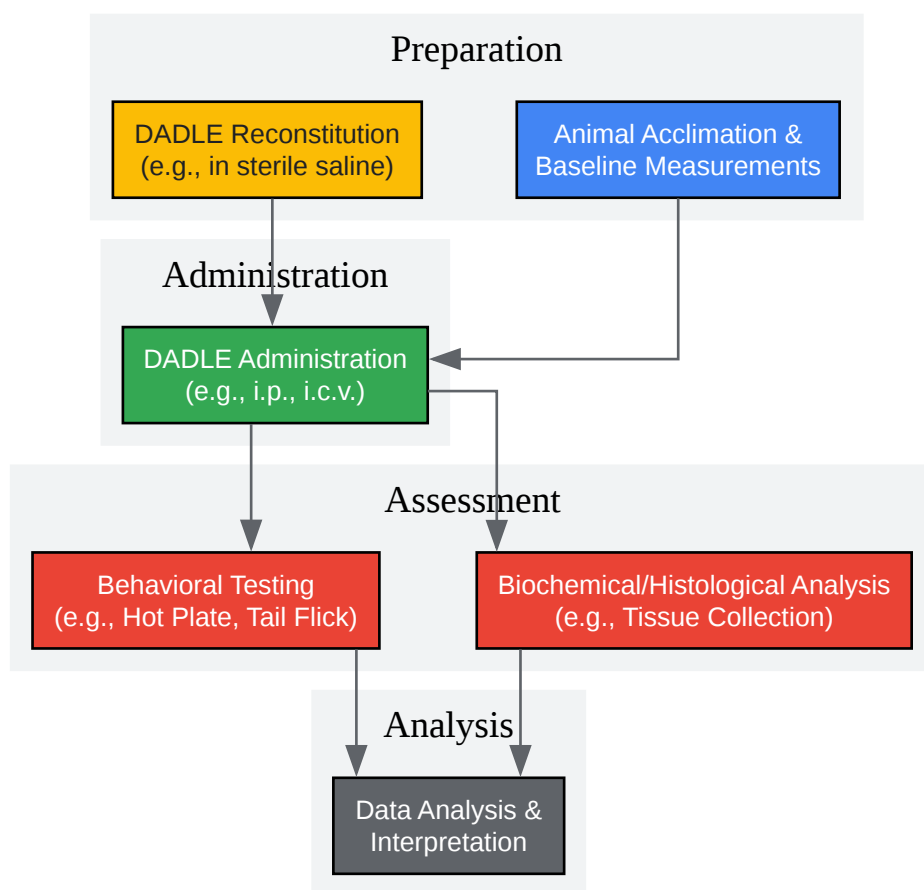
### Signaling Pathway



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Caption: Simplified signaling pathway of DADLE via the delta-opioid receptor.

## Experimental Workflow



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Caption: General experimental workflow for in vivo DADLE administration.

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